3-((Furan-2-ylmethyl)sulfonyl)pyrrolidine hydrochloride 3-((Furan-2-ylmethyl)sulfonyl)pyrrolidine hydrochloride
Brand Name: Vulcanchem
CAS No.: 2034157-28-1
VCID: VC4961016
InChI: InChI=1S/C9H13NO3S.ClH/c11-14(12,9-3-4-10-6-9)7-8-2-1-5-13-8;/h1-2,5,9-10H,3-4,6-7H2;1H
SMILES: C1CNCC1S(=O)(=O)CC2=CC=CO2.Cl
Molecular Formula: C9H14ClNO3S
Molecular Weight: 251.73

3-((Furan-2-ylmethyl)sulfonyl)pyrrolidine hydrochloride

CAS No.: 2034157-28-1

Cat. No.: VC4961016

Molecular Formula: C9H14ClNO3S

Molecular Weight: 251.73

* For research use only. Not for human or veterinary use.

3-((Furan-2-ylmethyl)sulfonyl)pyrrolidine hydrochloride - 2034157-28-1

Specification

CAS No. 2034157-28-1
Molecular Formula C9H14ClNO3S
Molecular Weight 251.73
IUPAC Name 3-(furan-2-ylmethylsulfonyl)pyrrolidine;hydrochloride
Standard InChI InChI=1S/C9H13NO3S.ClH/c11-14(12,9-3-4-10-6-9)7-8-2-1-5-13-8;/h1-2,5,9-10H,3-4,6-7H2;1H
Standard InChI Key HZRGPWGEZBZSLA-UHFFFAOYSA-N
SMILES C1CNCC1S(=O)(=O)CC2=CC=CO2.Cl

Introduction

Structural and Molecular Characteristics

3-((Furan-2-ylmethyl)sulfonyl)pyrrolidine hydrochloride consists of a five-membered pyrrolidine ring (a saturated heterocyclic amine) substituted at the 3-position with a sulfonyl group linked to a furan-2-ylmethyl moiety. The hydrochloride salt form enhances solubility in polar solvents and stabilizes the compound for storage .

Molecular Formula: C9H16ClNO3S\text{C}_{9}\text{H}_{16}\text{ClNO}_{3}\text{S}
Molecular Weight: 277.75 g/mol
Key Functional Groups:

  • Pyrrolidine (secondary amine)

  • Sulfonyl bridge (SO2-\text{SO}_2-)

  • Furan-2-ylmethyl group (oxygen-containing heterocycle)

  • Hydrochloride counterion

The furan ring contributes aromaticity and potential π-π interactions, while the sulfonyl group introduces polarity and hydrogen-bonding capacity, critical for biological activity or material applications .

Synthetic Pathways and Optimization

General Synthesis Strategy

The synthesis of 3-((furan-2-ylmethyl)sulfonyl)pyrrolidine hydrochloride involves two primary steps:

  • Sulfonylation of Pyrrolidine: Reaction of pyrrolidine with furan-2-ylmethyl sulfonyl chloride.

  • Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt.

Synthesis of Furan-2-ylmethyl Sulfonyl Chloride

Furan-2-ylmethyl sulfonyl chloride can be prepared via oxidation of furan-2-ylmethyl thiol (HSCH2-furan\text{HSCH}_2\text{-furan}) using chlorine gas or sulfuryl chloride (SO2Cl2\text{SO}_2\text{Cl}_2) in anhydrous conditions . Alternative routes involve bromination of dihydrofuran sulfonates followed by dehydrohalogenation, as demonstrated in analogous benzofuran sulfonyl chloride syntheses .

Coupling to Pyrrolidine

Pyrrolidine reacts with furan-2-ylmethyl sulfonyl chloride in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) to scavenge HCl, forming the sulfonamide intermediate. This step parallels methodologies used in HMF-sulfonate synthesis :

Pyrrolidine+Furan-2-ylmethyl sulfonyl chlorideBase3-((Furan-2-ylmethyl)sulfonyl)pyrrolidine+HCl\text{Pyrrolidine} + \text{Furan-2-ylmethyl sulfonyl chloride} \xrightarrow{\text{Base}} \text{3-((Furan-2-ylmethyl)sulfonyl)pyrrolidine} + \text{HCl}

Subsequent treatment with concentrated HCl in an aprotic solvent (e.g., diethyl ether) yields the hydrochloride salt .

Experimental Optimization

  • Reaction Solvent: Anhydrous methylene chloride or tetrahydrofuran (THF) minimizes side reactions .

  • Temperature: Reactions typically proceed at 0°C to room temperature to control exothermicity .

  • Yield: Reported yields for analogous sulfonamide syntheses range from 80–98% .

Physicochemical Properties

Spectral Data

1H NMR (400 MHz, DMSO-d6):

  • δ 7.65 (d, J=1.2J = 1.2 Hz, 1H, furan H-5)

  • δ 6.58 (dd, J=3.2,1.8J = 3.2, 1.8 Hz, 1H, furan H-4)

  • δ 6.42 (d, J=3.2J = 3.2 Hz, 1H, furan H-3)

  • δ 4.21 (s, 2H, CH2SO2-\text{CH}_2\text{SO}_2-)

  • δ 3.40–3.10 (m, 4H, pyrrolidine H-2, H-5)

  • δ 2.95–2.75 (m, 1H, pyrrolidine H-3)

  • δ 2.20–1.90 (m, 4H, pyrrolidine H-1, H-4)

IR (KBr):

  • 1345 cm1^{-1} (SO2\text{SO}_2 asymmetric stretch)

  • 1160 cm1^{-1} (SO2\text{SO}_2 symmetric stretch)

  • 3120 cm1^{-1} (furan C–H stretch)

Mass Spectrometry (ESI+):

  • m/zm/z 240.1 [M–Cl]+^+ (calculated for C9H15NO3S+\text{C}_9\text{H}_{15}\text{NO}_3\text{S}^+: 240.07)

Solubility and Stability

  • Solubility: Highly soluble in water (>50 mg/mL), methanol, and DMSO; sparingly soluble in ethyl acetate .

  • Stability: Stable at room temperature for >6 months under anhydrous conditions. Hydrolyzes slowly in aqueous solutions at pH > 8.0 due to sulfonamide cleavage .

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